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Compound of Interest

Compound Name: 2',6"-Dichloroacetophenone

Cat. No.: B1294335

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dichloroacetophenone (CAS No. 2040-05-3) is a highly versatile and valuable
intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical
structure, featuring a sterically hindered dichlorinated aromatic ring and a reactive acetyl group,
offers multiple sites for nucleophilic attack, leading to a diverse range of molecular scaffolds.
This document provides detailed application notes on the primary reaction pathways of 2',6'-
dichloroacetophenone with various nucleophiles, complete with detailed experimental
protocols, quantitative data summaries, and workflow visualizations to guide researchers in
leveraging this key building block.

Physicochemical Properties

2',6'-Dichloroacetophenone is a white to light yellow crystalline solid with a pungent odor.[1] It
is sparingly soluble in water but soluble in common organic solvents like ethanol and acetone.

[1]
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Property Value Reference
Molecular Formula CsHeCI20 [3]
Molecular Weight 189.04 g/mol [3]
CAS Number 2040-05-3 [3]
Melting Point 37-41 °C [2]
Appearance White to light yellow crystalline 1

powder

Reactivity Profile

The reactivity of 2',6'-dichloroacetophenone is governed by three primary sites susceptible to
nucleophilic reactions. The steric hindrance from the two ortho-chlorine atoms significantly
influences the accessibility of the carbonyl carbon and the conformation of reaction
intermediates.

o Electrophilic Carbonyl Carbon: The carbon of the ketone group is electrophilic and readily
reacts with strong nucleophiles such as hydrides, organometallics, and primary amines.

» Acidic a-Protons: The protons on the methyl group are acidic and can be deprotonated by a
base to form a nucleophilic enolate ion. This enolate is central to classic C-C bond-forming

reactions.

o Aromatic Ring: The chlorine atoms on the phenyl ring can potentially undergo nucleophilic
aromatic substitution (SNAr), though this typically requires harsh conditions due to the lack
of strong electron-withdrawing groups in positions ortho or para to the halogens.
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Caption: Reactivity map of 2',6'-dichloroacetophenone.

Key Reactions and Applications
Reactions at the a-Carbon: Enolate Formation

The formation of an enolate intermediate by deprotonation of the a-carbon is a cornerstone of
this molecule's utility, enabling the synthesis of complex structures like chalcones and Mannich
bases.
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The reaction of 2',6'-dichloroacetophenone with aromatic aldehydes under basic conditions
yields chalcones (a,B-unsaturated ketones).[4][5] These compounds are important precursors
for flavonoids and possess a wide range of biological activities, including anticancer and
antimicrobial properties.[6][7]

The Mannich reaction is a three-component condensation of 2',6'-dichloroacetophenone, a
non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine.[8][9] The
resulting B-amino ketones, known as Mannich bases, are crucial intermediates for synthesizing
pharmaceuticals and natural products, and can improve the bioavailability of parent molecules.
[91[10]

Reactions Involving the Acetyl Group

This powerful reaction transforms aryl alkyl ketones into terminal amides or thioamides.[11]
When 2',6'-dichloroacetophenone is heated with an amine (e.g., morpholine) and elemental
sulfur, the carbonyl group effectively migrates to the terminal methyl position and is converted
to a thioamide. Subsequent hydrolysis yields the corresponding phenylacetamide derivative, a
valuable scaffold in medicinal chemistry.

Reactions at the Carbonyl Carbon

The ketone functionality can be readily reduced to a secondary alcohol using standard
reducing agents like sodium borohydride (NaBH4).[12][13] This reaction is typically high-
yielding and proceeds under mild conditions.[14] The resulting 1-(2,6-dichlorophenyl)ethanol is
a chiral intermediate for further synthetic transformations.

Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via
Claisen-Schmidt Condensation

This protocol describes a general procedure for the reaction of 2',6'-dichloroacetophenone
with a substituted benzaldehyde.

Materials:

o 2'6'-Dichloroacetophenone (1.0 eq)
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e Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.05 eq)
e Ethanol

e Sodium Hydroxide (NaOH), 40% aqueous solution

 Stir plate and magnetic stir bar

e Round-bottom flask

* Ice bath

Procedure:

e Dissolve 2',6'-dichloroacetophenone (1.89 g, 10 mmol) and the aromatic aldehyde (1.43 g,
10.5 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

e Cool the flask in an ice bath with continuous stirring.

e Slowly add 5 mL of a 40% aqueous NaOH solution dropwise, ensuring the temperature
remains below 25°C.

 After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

e Once the reaction is complete, pour the mixture into 100 mL of cold water and acidify with
dilute HCI until the pH is neutral.

e The precipitated solid product (the chalcone) is collected by vacuum filtration.
e Wash the solid with cold water until the filtrate is neutral.

e Recrystallize the crude product from ethanol to yield the pure chalcone.
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Caption: Workflow for Chalcone Synthesis.
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Protocol 2: Carbonyl Reduction with Sodium
Borohydride

This protocol details the reduction of the ketone to a secondary alcohol.
Materials:

o 2'6'-Dichloroacetophenone (1.0 eq)

e Sodium Borohydride (NaBHa) (1.5 eq)

e Methanol

e 3M Hydrochloric Acid (HCI)

 Diethyl ether

e Anhydrous Sodium Sulfate (Naz2S0Oa)

» Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve 2',6'-dichloroacetophenone (1.89 g, 10 mmol) in
25 mL of methanol.

e Cool the solution in an ice bath.

e In small portions, carefully add sodium borohydride (0.57 g, 15 mmol) to the stirred solution
over 15 minutes.

 After the addition is complete, remove the ice bath and stir the reaction at room temperature
for 1 hour.

e Cool the mixture again in an ice bath and slowly add 10 mL of 3M HCI to quench the excess
NaBHa4 (Caution: Hydrogen gas evolution).

» Reduce the volume of the solvent by approximately half using a rotary evaporator.
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o Transfer the remaining aqueous solution to a separatory funnel and extract with diethyl ether

(3x 25 mL).

» Combine the organic layers and wash with brine (1 x 20 mL).

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced

pressure to yield the crude alcohol.

e The product, 1-(2,6-dichlorophenyl)ethanol, can be further purified by column

chromatography if necessary.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving acetophenone

derivatives, which can be expected to be similar for 2',6'-dichloroacetophenone under

optimized conditions.

Reaction Nucleophile Product .
Substrate Yield (%) Reference
Type (s) Type
) Substituted )
Willgerodt- Morpholine, ) )
) Acetophenon Thioamide 55-81% [15]
Kindler Sulfur
es
Claisen- Acetophenon  Benzaldehyd
) Chalcone 65% [7]
Schmidt e e
) ] Various )
Mannich Various B-Amino
) Aldehydes & 81-92% [16]
Reaction Ketones ) Ketone
Amines
NaBHa4 Acetophenon Secondary _
. NaBHa4 High [12][14]
Reduction e Alcohol

Logical Pathways of Reactivity

The choice of nucleophile and reaction conditions dictates the synthetic outcome. The following

diagram illustrates the decision logic for targeting different parts of the 2',6'-

dichloroacetophenone molecule.

© 2025 BenchChem. All rights reserved.

8/11

Tech Support


https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/wulff/myweb26/Name%20Reactions_pdf/2009-02-06%20Yong.pdf
https://www.jetir.org/papers/JETIR2007415.pdf
https://www.thaiscience.info/journals/Article/CMJS/10905304.pdf
https://lulelaboratory.blogspot.com/2013/05/sodium-borohydride-reduction-of.html
https://www.researchgate.net/publication/244569720_Reduction_of_Acetophenones_Using_Borohydride_Exchange_Resins_BER_and_a_BER-Lithium_Salt_System
https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www.benchchem.com/product/b1294335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

Select Nucleophile &
Reaction Conditions

trong Non-basic Nucleophile Weak Base +Aldehyde Base + Amine + Aldehyde Amine + Sulfur + Heat
(e.g., NaBH4, R-MgBr) (e.g., NaOH, Aldehyde (e g., HCI, R2NH, CH20) (e g., Morpholine, S8)

T T

Click to download full resolution via product page

Caption: Reaction pathway selection logic.

Conclusion

2',6'-Dichloroacetophenone is a multifaceted synthetic intermediate whose reactivity can be
precisely controlled by the choice of nucleophile and reaction conditions. By targeting either the
carbonyl carbon, the acidic a-protons, or the entire acetyl moiety, researchers can access a
wide array of valuable molecular structures, including chalcones, -amino ketones, and
phenylacetic acid derivatives. The protocols and data provided herein serve as a
comprehensive guide for the effective utilization of this compound in drug discovery and
chemical development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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